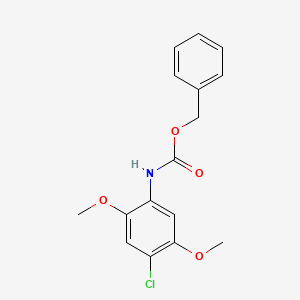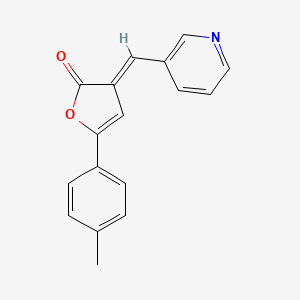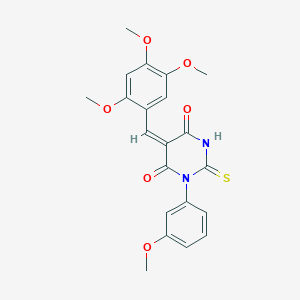![molecular formula C16H18ClFN2O2S B4759707 3-chloro-4-fluoro-N-[3-(4-morpholinyl)propyl]-1-benzothiophene-2-carboxamide](/img/structure/B4759707.png)
3-chloro-4-fluoro-N-[3-(4-morpholinyl)propyl]-1-benzothiophene-2-carboxamide
Vue d'ensemble
Description
3-chloro-4-fluoro-N-[3-(4-morpholinyl)propyl]-1-benzothiophene-2-carboxamide, also known as TAK-063, is a novel drug candidate developed by Takeda Pharmaceutical Company Limited. It belongs to the class of benzothiophene derivatives and has shown promising results in preclinical studies for the treatment of schizophrenia.
Mécanisme D'action
3-chloro-4-fluoro-N-[3-(4-morpholinyl)propyl]-1-benzothiophene-2-carboxamide acts as a selective antagonist of mGluR3, which is predominantly expressed in the presynaptic terminals of glutamatergic neurons. Activation of mGluR3 by glutamate inhibits the release of glutamate, thereby modulating glutamate neurotransmission. By blocking the activity of mGluR3, 3-chloro-4-fluoro-N-[3-(4-morpholinyl)propyl]-1-benzothiophene-2-carboxamide increases the release of glutamate, which in turn enhances synaptic plasticity and cognitive function. 3-chloro-4-fluoro-N-[3-(4-morpholinyl)propyl]-1-benzothiophene-2-carboxamide also modulates the activity of other neurotransmitter systems, including dopamine and serotonin, which are implicated in the pathophysiology of schizophrenia.
Biochemical and Physiological Effects
Studies have shown that 3-chloro-4-fluoro-N-[3-(4-morpholinyl)propyl]-1-benzothiophene-2-carboxamide improves cognitive function and reduces positive and negative symptoms associated with schizophrenia in preclinical models. 3-chloro-4-fluoro-N-[3-(4-morpholinyl)propyl]-1-benzothiophene-2-carboxamide has also been shown to increase the release of glutamate in the prefrontal cortex, which is a brain region implicated in cognitive function and executive control. 3-chloro-4-fluoro-N-[3-(4-morpholinyl)propyl]-1-benzothiophene-2-carboxamide has a favorable pharmacokinetic profile, with good brain penetration and long half-life, which makes it a promising drug candidate for the treatment of schizophrenia.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-chloro-4-fluoro-N-[3-(4-morpholinyl)propyl]-1-benzothiophene-2-carboxamide is its selectivity for mGluR3, which reduces the risk of off-target effects. 3-chloro-4-fluoro-N-[3-(4-morpholinyl)propyl]-1-benzothiophene-2-carboxamide also has a favorable pharmacokinetic profile, which makes it suitable for oral administration. However, the limitations of 3-chloro-4-fluoro-N-[3-(4-morpholinyl)propyl]-1-benzothiophene-2-carboxamide include its limited solubility in water, which may affect its bioavailability. 3-chloro-4-fluoro-N-[3-(4-morpholinyl)propyl]-1-benzothiophene-2-carboxamide also needs to be tested in clinical trials to determine its safety and efficacy in humans.
Orientations Futures
For the development of 3-chloro-4-fluoro-N-[3-(4-morpholinyl)propyl]-1-benzothiophene-2-carboxamide include clinical trials to determine its safety and efficacy in humans. 3-chloro-4-fluoro-N-[3-(4-morpholinyl)propyl]-1-benzothiophene-2-carboxamide may also be tested in combination with other drugs for the treatment of schizophrenia. The mechanism of action of 3-chloro-4-fluoro-N-[3-(4-morpholinyl)propyl]-1-benzothiophene-2-carboxamide may also be explored further to identify other potential therapeutic targets for the disorder. Finally, the synthesis of 3-chloro-4-fluoro-N-[3-(4-morpholinyl)propyl]-1-benzothiophene-2-carboxamide may be optimized to improve its solubility and bioavailability.
Applications De Recherche Scientifique
3-chloro-4-fluoro-N-[3-(4-morpholinyl)propyl]-1-benzothiophene-2-carboxamide has been extensively studied in preclinical models for the treatment of schizophrenia. It has been shown to improve cognitive function and reduce positive and negative symptoms associated with schizophrenia. 3-chloro-4-fluoro-N-[3-(4-morpholinyl)propyl]-1-benzothiophene-2-carboxamide acts as a selective antagonist of the metabotropic glutamate receptor 3 (mGluR3), which is involved in the regulation of glutamate neurotransmission. Dysregulation of glutamate neurotransmission has been implicated in the pathophysiology of schizophrenia, and mGluR3 has emerged as a potential therapeutic target for the disorder.
Propriétés
IUPAC Name |
3-chloro-4-fluoro-N-(3-morpholin-4-ylpropyl)-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClFN2O2S/c17-14-13-11(18)3-1-4-12(13)23-15(14)16(21)19-5-2-6-20-7-9-22-10-8-20/h1,3-4H,2,5-10H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNUPYEWAVSUKIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=C(C3=C(C=CC=C3S2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClFN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-fluoro-N-[3-(morpholin-4-yl)propyl]-1-benzothiophene-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-[(2-thienylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4759632.png)
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(1-methyl-1H-pyrazol-3-yl)thiourea](/img/structure/B4759638.png)
![2-{2-[2-(4-nitrophenoxy)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4759649.png)
![N'-{2-[(3-bromobenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide](/img/structure/B4759658.png)


![N-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-methoxy-2-naphthamide](/img/structure/B4759681.png)
![5-{5-bromo-2-[(2-chlorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4759693.png)

![N-cyclopentyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]-2-phenylacetamide](/img/structure/B4759698.png)
![2-{4-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B4759705.png)
![3-amino-6-phenyl-N-2-pyrimidinyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4759712.png)
![3-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5,7-dimethyl-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4759713.png)
![N-(3-chloro-2-methylphenyl)-6-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B4759715.png)